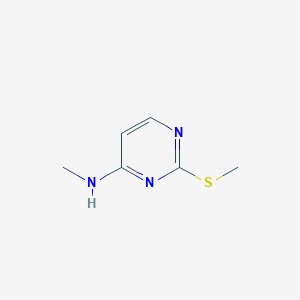
N-Benzyl 1-Methylethyl-2-propyl-1H-imidazole-5-carboxylic Acid Ethyl Ester 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl 1-Methylethyl-2-propyl-1H-imidazole-5-carboxylic Acid Ethyl Ester 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester is a complex organic compound that features an imidazole ring, a glucuronide moiety, and various ester functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl 1-Methylethyl-2-propyl-1H-imidazole-5-carboxylic Acid Ethyl Ester 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Benzyl and Propyl Groups: The benzyl and propyl groups can be introduced via alkylation reactions using appropriate alkyl halides.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst.
Acetylation of the Glucuronide Moiety: The glucuronide moiety is acetylated using acetic anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and propyl groups.
Reduction: Reduction reactions can target the ester functionalities, converting them to alcohols.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the benzyl and propyl groups.
Reduction: Alcohol derivatives of the ester functionalities.
Substitution: Substituted imidazole derivatives.
Applications De Recherche Scientifique
N-Benzyl 1-Methylethyl-2-propyl-1H-imidazole-5-carboxylic Acid Ethyl Ester 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It can be used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound can be used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of N-Benzyl 1-Methylethyl-2-propyl-1H-imidazole-5-carboxylic Acid Ethyl Ester 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzyl 1-Methylethyl-2-propyl-1H-imidazole-5-carboxylic Acid Ethyl Ester: Lacks the glucuronide moiety.
2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester: Lacks the imidazole ring.
Uniqueness
N-Benzyl 1-Methylethyl-2-propyl-1H-imidazole-5-carboxylic Acid Ethyl Ester 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester is unique due to its combination of an imidazole ring and a glucuronide moiety, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C32H42N2O12 |
|---|---|
Poids moléculaire |
646.7 g/mol |
Nom IUPAC |
ethyl 3-benzyl-2-propyl-5-[2-[(2S,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-methoxycarbonyloxan-2-yl]oxypropan-2-yl]imidazole-4-carboxylate |
InChI |
InChI=1S/C32H42N2O12/c1-9-14-22-33-28(23(29(38)41-10-2)34(22)17-21-15-12-11-13-16-21)32(6,7)46-31-27(44-20(5)37)25(43-19(4)36)24(42-18(3)35)26(45-31)30(39)40-8/h11-13,15-16,24-27,31H,9-10,14,17H2,1-8H3/t24-,25-,26-,27+,31-/m0/s1 |
Clé InChI |
ICQGQLISMQJSMK-LUOFYKQISA-N |
SMILES isomérique |
CCCC1=NC(=C(N1CC2=CC=CC=C2)C(=O)OCC)C(C)(C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CCCC1=NC(=C(N1CC2=CC=CC=C2)C(=O)OCC)C(C)(C)OC3C(C(C(C(O3)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(R)-N-[(R)-1-(2,3-Dihydroxyphenyl)-2-(3-hydroxyphenyl)-2-oxoethyl]pyrrolidine-2-carboxamide](/img/structure/B13845252.png)








